molecular formula C4H6I2 B6250075 3-iodo-2-(iodomethyl)prop-1-ene CAS No. 17616-43-2

3-iodo-2-(iodomethyl)prop-1-ene

Cat. No. B6250075
CAS RN: 17616-43-2
M. Wt: 307.9
InChI Key:
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Description

3-Iodo-2-(iodomethyl)prop-1-ene, also known as 2-iodo-3-(iodomethyl)propene, is an organoiodine compound with the molecular formula C3H7IO. It is a colorless solid that is soluble in most organic solvents. It is an important reagent in synthetic organic chemistry, and has a wide range of applications in the synthesis of pharmaceuticals, polymers, and other organic compounds.

Scientific Research Applications

3-Iodo-2-(iodomethyl)prop-1-ene is widely used in scientific research, particularly in the synthesis of pharmaceuticals and polymers. It is also used as a catalyst in the synthesis of organometallic compounds, such as palladium-catalyzed cross-coupling reactions. In addition, it is used as a reagent in the synthesis of optically active compounds, such as chiral alcohols and amines.

Mechanism of Action

3-Iodo-2-(iodomethyl)prop-1-ene is a nucleophilic reagent, meaning that it can act as a Lewis acid catalyst in a reaction. In the presence of a Lewis acid, the reagent can react with a substrate to form a covalent bond, releasing a proton in the process. This proton can then react with a nucleophile, such as a hydroxide ion, to form a new covalent bond.
Biochemical and Physiological Effects
3-Iodo-2-(iodomethyl)prop-1-ene is not known to have any direct biochemical or physiological effects. However, it can be used as a reagent in the synthesis of pharmaceuticals, and thus may have indirect effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

3-Iodo-2-(iodomethyl)prop-1-ene is a relatively safe reagent to use in laboratory experiments. It is relatively stable and non-toxic, and can be stored at room temperature. However, it is sensitive to light, and should be stored in a dark, cool place. In addition, it is a relatively expensive reagent, and thus may not be suitable for use in large-scale experiments.

Future Directions

There are a number of potential future applications for 3-Iodo-2-(iodomethyl)prop-1-ene. For example, it could be used in the synthesis of other organoiodine compounds, such as 1-iodo-3-(iodomethyl)butane. It could also be used in the synthesis of other pharmaceuticals and polymers, as well as in the synthesis of optically active compounds. In addition, its use as a catalyst in the synthesis of organometallic compounds could be explored further. Finally, its use in the synthesis of other compounds, such as dyes and pigments, could be investigated.

Synthesis Methods

3-Iodo-2-(iodomethyl)prop-1-ene is typically synthesized by the reaction of 2-iodopropene with iodine in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at temperatures of -78°C to -30°C. The product is then purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-iodo-2-(iodomethyl)prop-1-ene can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, followed by the final step of introducing the iodomethyl group to the propene molecule.", "Starting Materials": [ "Propene", "Iodine", "Sodium hydroxide", "Hydrogen peroxide", "Hydrochloric acid", "Sodium iodide", "Acetone" ], "Reaction": [ "Step 1: Propene is reacted with iodine in the presence of sodium hydroxide to form 1,2-diiodopropane.", "Step 2: 1,2-diiodopropane is then treated with hydrogen peroxide and hydrochloric acid to form 3-iodopropanal.", "Step 3: 3-iodopropanal is reacted with sodium iodide in acetone to form 3-iodopropene.", "Step 4: Finally, 3-iodopropene is reacted with formaldehyde and hydrochloric acid to introduce the iodomethyl group and form 3-iodo-2-(iodomethyl)prop-1-ene." ] }

CAS RN

17616-43-2

Product Name

3-iodo-2-(iodomethyl)prop-1-ene

Molecular Formula

C4H6I2

Molecular Weight

307.9

Purity

95

Origin of Product

United States

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